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molecular formula C10H7BrN2O B8435251 5'-bromo-2H-[1,3'-bipyridine]-2-one

5'-bromo-2H-[1,3'-bipyridine]-2-one

Cat. No. B8435251
M. Wt: 251.08 g/mol
InChI Key: JQBASDSQBWCSIK-UHFFFAOYSA-N
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Patent
US08895585B2

Procedure details

Pyridin-1-ol (96 mg), cesium carbonate (412 mg), and copper iodide (50 mg) were added to a tube containing a DMF (4 ml) solution containing 3,5-dibromopyridine (200 mg) and the tube was sealed in a nitrogen atmosphere, followed by stirring at 120° C. for 11 hours. Water was added to the reaction solution, followed by extraction with ethyl acetate. The resultant was washed with saturated saline and dried over anhydrous sodium sulfate, and the solvent was distilled away under reduced pressure. The obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:5 to 1:1), and a brown solid of 5′-bromo-2H-[1,3′-bipyridine]-2-one (25.8 mg) was thus obtained.
Name
Pyridin-1-ol
Quantity
96 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1(O)C=[CH:5][CH:4]=[CH:3][CH2:2]1.[C:8](=[O:11])([O-])[O-].[Cs+].[Cs+].CN(C=O)C.Br[C:20]1[CH:21]=[N:22][CH:23]=[C:24]([Br:26])[CH:25]=1>[Cu](I)I.O>[Br:26][C:24]1[CH:25]=[C:20]([N:1]2[CH:2]=[CH:3][CH:4]=[CH:5][C:8]2=[O:11])[CH:21]=[N:22][CH:23]=1 |f:1.2.3|

Inputs

Step One
Name
Pyridin-1-ol
Quantity
96 mg
Type
reactant
Smiles
N1(CC=CC=C1)O
Name
cesium carbonate
Quantity
412 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
50 mg
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
by stirring at 120° C. for 11 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the tube was sealed in a nitrogen atmosphere
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The resultant was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:5 to 1:1)

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1)N1C(C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 mg
YIELD: CALCULATEDPERCENTYIELD 12.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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